molecular formula C21H19FN2O3S B11163993 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide

Cat. No.: B11163993
M. Wt: 398.5 g/mol
InChI Key: IFUCRFAZRZYWJM-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide is an organic compound with the molecular formula C21H19FN2O3S. It is known for its unique chemical structure, which includes a benzyl group, a methylsulfamoyl group, and a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzyl methyl sulfone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with carbonic anhydrase or other enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-fluorobenzamide is unique due to the presence of both the methylsulfamoyl and fluorobenzamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H19FN2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-fluorobenzamide

InChI

InChI=1S/C21H19FN2O3S/c1-24(15-16-6-3-2-4-7-16)28(26,27)20-12-10-19(11-13-20)23-21(25)17-8-5-9-18(22)14-17/h2-14H,15H2,1H3,(H,23,25)

InChI Key

IFUCRFAZRZYWJM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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